molecular formula C20H23NO6 B5137179 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5137179
M. Wt: 373.4 g/mol
InChI Key: ITNUAOAWQLSWPP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a prop-1-enyl group attached to the benzene ring. Its complex structure and functional groups make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler benzene derivatives. The process may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Etherification: Formation of the ethoxy and methoxy groups through reactions with appropriate alcohols.

    Alkylation: Addition of the prop-1-enyl group via alkylation reactions.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular interactions depend on the functional groups present in the compound and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with different substituents, such as:

  • 2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene
  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-

Uniqueness

The uniqueness of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Properties

IUPAC Name

2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3-10,15H,11-14H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNUAOAWQLSWPP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.